Gymnemanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

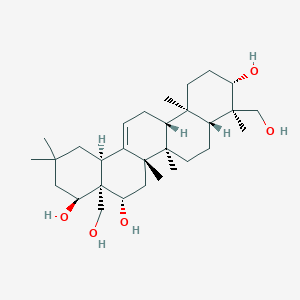

Structure

3D Structure

Propriétés

Formule moléculaire |

C30H50O5 |

|---|---|

Poids moléculaire |

490.7 g/mol |

Nom IUPAC |

(3S,4R,4aR,6aR,6bS,8S,8aS,9S,12aS,14aR,14bR)-4,8a-bis(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-3,8,9-triol |

InChI |

InChI=1S/C30H50O5/c1-25(2)13-19-18-7-8-21-26(3)11-10-22(33)27(4,16-31)20(26)9-12-28(21,5)29(18,6)15-24(35)30(19,17-32)23(34)14-25/h7,19-24,31-35H,8-17H2,1-6H3/t19-,20+,21+,22-,23-,24-,26-,27-,28+,29+,30+/m0/s1 |

Clé InChI |

SPCSEMLFKVZFJN-DGNDGBPUSA-N |

SMILES isomérique |

C[C@]12CC[C@@H]([C@@]([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(C[C@@H]([C@@]5([C@H]4CC(C[C@@H]5O)(C)C)CO)O)C)C)(C)CO)O |

SMILES canonique |

CC1(CC2C3=CCC4C5(CCC(C(C5CCC4(C3(CC(C2(C(C1)O)CO)O)C)C)(C)CO)O)C)C |

Origine du produit |

United States |

Foundational & Exploratory

Isolating Gymnemanol: A Technical Guide for Researchers

An In-depth Whitepaper on the Extraction, Purification, and Characterization of Gymnemanol from Gymnema sylvestre

This technical guide provides a comprehensive overview of the methodologies for isolating this compound, a key triterpenoid aglycone from the leaves of Gymnema sylvestre. This document is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry. It details the necessary experimental protocols, quantitative data, and visual workflows to facilitate the successful isolation and purification of this compound.

Introduction

Gymnema sylvestre, a perennial woody vine native to tropical forests of India, Africa, and Australia, has a long history of use in traditional medicine, particularly for the management of diabetes. The leaves of this plant are rich in a variety of bioactive compounds, with the triterpenoid saponins known as gymnemic acids being the most prominent. This compound is the aglycone, or the non-sugar component, of several of these gymnemic acids and is characterized as 3β, 16β, 22α, 23, 28-pentahydroxyolean-12-ene.[1] The isolation of pure this compound is a critical step for detailed pharmacological studies and for its potential use as a lead compound in drug discovery.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below, with data sourced from the PubChem database.[2]

| Property | Value |

| Molecular Formula | C₃₀H₅₀O₅ |

| Molecular Weight | 490.7 g/mol |

| Monoisotopic Mass | 490.36582469 Da |

| XLogP3-AA | 5.1 |

| Hydrogen Bond Donor Count | 5 |

| Hydrogen Bond Acceptor Count | 5 |

| Rotatable Bond Count | 3 |

| Topological Polar Surface Area | 101 Ų |

| Heavy Atom Count | 35 |

| Complexity | 899 |

Experimental Protocols for Isolation and Purification

The isolation of this compound is a multi-step process that begins with the extraction of the crude saponin mixture (gymnemic acid) from the dried leaves of Gymnema sylvestre, followed by acid hydrolysis to cleave the sugar moieties, and finally, the chromatographic purification of the resulting aglycone.

Extraction of Crude Gymnemic Acid

The initial step involves the extraction of the crude saponin mixture from the plant material. A widely used and effective method is Soxhlet extraction using a polar solvent.

Protocol: Soxhlet Extraction with 95% Ethanol

-

Preparation of Plant Material: Dry the leaves of Gymnema sylvestre in the shade and grind them into a coarse powder.

-

Defatting (Optional but Recommended): To remove lipids and other non-polar compounds that may interfere with subsequent steps, first extract the powdered leaves with petroleum ether in a Soxhlet apparatus for approximately 6-8 hours or until the solvent runs clear. Discard the petroleum ether extract and air-dry the defatted plant material.

-

Soxhlet Extraction: Place the defatted leaf powder in a thimble and perform continuous extraction in a Soxhlet apparatus with 95% ethanol for 24 hours.[3]

-

Concentration: After extraction, concentrate the ethanolic extract under reduced pressure using a rotary evaporator to obtain a thick, semi-solid mass. This crude extract is rich in gymnemic acids.

Acid Hydrolysis of Gymnemic Acid Extract to Yield this compound

To obtain this compound, the glycosidic bonds of the gymnemic acids must be cleaved through acid hydrolysis. Two effective methods are described below.

Protocol 1: Hydrolysis with Methanolic Sulphuric Acid

-

Reaction Setup: Dissolve the crude gymnemic acid extract in 50% methanol.

-

Acidification: Add 0.05 N sulphuric acid to the solution.

-

Reflux: Reflux the mixture for 30 minutes.[3]

-

Neutralization and Extraction: After cooling, neutralize the reaction mixture with a suitable base (e.g., sodium bicarbonate solution) and extract the aglycones with an appropriate organic solvent such as ethyl acetate or chloroform.

-

Washing and Drying: Wash the organic layer with water to remove any remaining salts and sugars, then dry it over anhydrous sodium sulfate.

-

Concentration: Evaporate the solvent to yield the crude aglycone mixture containing this compound.

Protocol 2: Hydrolysis with Kiliani Mixture

-

Reaction Setup: Prepare the Kiliani hydrolysis mixture consisting of acetic acid, water, and concentrated hydrochloric acid in a 35:55:10 v/v ratio.

-

Reflux: Reflux the crude gymnemic acid extract with the Kiliani mixture for 30 minutes.[3]

-

Work-up: Follow steps 4-6 from Protocol 1 for the neutralization, extraction, and concentration of the crude aglycone mixture.

Purification of this compound by Preparative HPLC

The crude aglycone mixture obtained from hydrolysis contains this compound along with other triterpenoid aglycones. Preparative High-Performance Liquid Chromatography (Prep-HPLC) is a highly effective technique for the purification of this compound. While a specific protocol for this compound is not extensively detailed in the literature, a method adapted from the purification of the structurally similar aglycone, gymnemagenin, can be employed.[4]

Protocol: Preparative Reversed-Phase HPLC

-

Column: C18 reversed-phase preparative column (e.g., 250 mm x 10.0 mm, 5 µm particle size).

-

Mobile Phase: A gradient elution system of methanol and water (with 0.1% acetic acid for better peak shape) is recommended. The gradient can be optimized starting from a lower concentration of methanol and gradually increasing it to elute compounds of increasing hydrophobicity. A starting point could be a linear gradient from 60% to 90% methanol over 30-40 minutes.

-

Flow Rate: The flow rate will depend on the column dimensions but typically ranges from 4 to 10 mL/min for a 10 mm internal diameter column.

-

Detection: UV detection at a wavelength of around 210 nm.

-

Fraction Collection: Collect the fractions corresponding to the peak of interest.

-

Purity Analysis: Analyze the collected fractions for purity using analytical HPLC or TLC.

-

Concentration: Pool the pure fractions and evaporate the solvent under reduced pressure to obtain purified this compound.

Quantitative Data

The following tables summarize the quantitative yields reported for the extraction and hydrolysis steps.

Table 1: Yield of Crude Gymnemic Acid Extract

| Extraction Method | Solvent | Yield (% w/w of dry leaves) | Reference |

| Soxhlet Extraction (after defatting) | 95% Ethanol | 6.15% | [3] |

| Soxhlet Extraction | 90% Methanol | up to 42% (from a specific ecotype) | [5] |

Table 2: Yield of Crude Aglycone (Genin) Mixture from Hydrolysis

| Hydrolysis Method | Yield (% w/w of crude gymnemic acid) | Reference |

| Methanolic Sulphuric Acid | 67.52% | [3] |

| Kiliani Mixture | 73.37% | [3] |

Visualizing the Process and Pathways

Experimental Workflow for this compound Isolation

The following diagram illustrates the key stages in the isolation of this compound from Gymnema sylvestre.

Caption: Workflow for the isolation of this compound.

Signaling Pathways

Currently, there is a notable gap in the scientific literature regarding the specific cellular signaling pathways that are directly modulated by isolated this compound. While the crude extracts of Gymnema sylvestre and the gymnemic acid mixture have been shown to possess anti-diabetic properties, potentially through mechanisms such as stimulating insulin secretion and inhibiting glucose absorption, the direct molecular targets and signaling cascades affected by pure this compound have not been elucidated.[6] Some studies on the whole extract suggest an influence on the Nrf2/Keap1 pathway, which is involved in the oxidative stress response, but this has not been confirmed for this compound specifically.[7] This represents a promising area for future research to understand the precise mechanism of action of this bioactive compound.

The diagram below depicts the general Nrf2/Keap1 signaling pathway, which has been associated with the effects of Gymnema sylvestre extract.

Caption: The Nrf2/Keap1 antioxidant response pathway.

Conclusion

This technical guide outlines a robust and reproducible methodology for the isolation and purification of this compound from Gymnema sylvestre. By following the detailed protocols for extraction, hydrolysis, and preparative chromatography, researchers can obtain high-purity this compound for further investigation. The provided quantitative data offers a benchmark for expected yields. A significant opportunity for future research lies in elucidating the specific molecular targets and signaling pathways of pure this compound to fully understand its therapeutic potential.

References

- 1. Phytochemical and Pharmacological Properties of Gymnema sylvestre: An Important Medicinal Plant - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | C30H50O5 | CID 101689885 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. longdom.org [longdom.org]

- 4. tandfonline.com [tandfonline.com]

- 5. Triterpenoids from Gymnema sylvestre and Their Pharmacological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Gymnema sylvestre: A Memoir - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Elucidation of the Chemical Structure of Gymnemanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gymnemanol, a pentacyclic triterpenoid isolated from the leaves of Gymnema sylvestre, is a key aglycone of several bioactive saponins known as gymnemasins. Its chemical structure has been established as 3β,16β,22α,23,28-pentahydroxyolean-12-ene. This technical guide provides a comprehensive overview of the methodologies and data integral to the elucidation of its complex structure. The process relies on a combination of isolation techniques, spectroscopic analysis, and chemical degradation studies. This document details the experimental protocols, summarizes the key quantitative data, and provides visual representations of the elucidation workflow.

Introduction

Gymnema sylvestre is a perennial woody vine that has been used in traditional medicine for centuries, particularly for its anti-diabetic properties. The plant is a rich source of a variety of bioactive compounds, with the triterpenoid saponins, known as gymnemic acids and gymnemasins, being of significant interest. This compound is the aglycone, or the non-saccharide component, of the gymnemasin saponins. A thorough understanding of its chemical structure is fundamental for structure-activity relationship (SAR) studies, synthetic efforts, and the development of novel therapeutics. The elucidation of this compound's structure was a significant step in understanding the chemistry of Gymnema sylvestre constituents.

Isolation of this compound

The isolation of this compound is typically achieved through the hydrolysis of its corresponding saponins (gymnemasins) obtained from the crude plant extract. The general workflow for the isolation process is outlined below.

Experimental Protocol: Isolation

-

Extraction: Dried and powdered leaves of Gymnema sylvestre are subjected to exhaustive extraction with a polar solvent, typically methanol or ethanol, using a Soxhlet apparatus. The resulting extract is then concentrated under reduced pressure.

-

Fractionation: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol. The saponin-rich fraction is typically found in the n-butanol layer.

-

Chromatographic Separation of Saponins: The n-butanol fraction is subjected to column chromatography on silica gel or a hydrophobic resin (e.g., Diaion HP-20). Elution with a gradient of chloroform-methanol-water or methanol-water allows for the separation of different saponin fractions. Further purification by Sephadex LH-20 column chromatography and preparative High-Performance Liquid Chromatography (HPLC) yields the purified gymnemasin saponins.

-

Hydrolysis: The isolated gymnemasins are hydrolyzed to cleave the sugar moieties and liberate the aglycone, this compound. This can be achieved through:

-

Acid Hydrolysis: Refluxing the saponins with a dilute acid (e.g., 2M HCl in methanol) for several hours.

-

Alkaline Hydrolysis: Treating the saponins with a base (e.g., 5% KOH in ethanol) at elevated temperatures.

-

-

Purification of this compound: After hydrolysis, the reaction mixture is neutralized and the aglycone is extracted with a suitable organic solvent like ethyl acetate. The extracted this compound is then purified by repeated column chromatography on silica gel and crystallization to yield the pure compound.

Spectroscopic Analysis and Structure Elucidation

The determination of the chemical structure of this compound was primarily achieved through a combination of Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Mass Spectrometry

High-Resolution Mass Spectrometry (HRMS) is crucial for determining the molecular formula of this compound.

Table 1: Mass Spectrometry Data for this compound

| Parameter | Value | Reference |

| Molecular Formula | C₃₀H₅₀O₅ | [1] |

| Molecular Weight | 490.7 g/mol | [1] |

| Exact Mass | 490.3658 | [1] |

The fragmentation pattern in the MS/MS spectrum provides valuable information about the connectivity of the molecule. For oleanane-type triterpenoids, a characteristic retro-Diels-Alder (RDA) fragmentation of the C-ring is often observed, which helps to confirm the core skeleton.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are the most powerful tools for the detailed structure elucidation of complex natural products like this compound. The chemical shifts, coupling constants, and correlations observed in various 1D and 2D NMR experiments allow for the complete assignment of all proton and carbon signals and the determination of the stereochemistry.

Table 2: Representative ¹H NMR Data for a this compound Analogue (in C₅D₅N)

| Position | δH (ppm) | Multiplicity | J (Hz) |

| 3 | 3.45 | dd | 11.5, 4.5 |

| 12 | 5.40 | t | 3.5 |

| 16 | 4.90 | m | |

| 21 | 3.80 | dd | 11.0, 4.0 |

| 23 | 4.25, 3.70 | d, d | 11.0, 11.0 |

| 28 | 3.95, 3.50 | d, d | 11.5, 11.5 |

| Me-24 | 1.15 | s | |

| Me-25 | 0.95 | s | |

| Me-26 | 1.05 | s | |

| Me-27 | 1.40 | s | |

| Me-29 | 1.00 | s | |

| Me-30 | 1.25 | s |

Table 3: Representative ¹³C NMR Data for a this compound Analogue (in C₅D₅N)

| Position | δC (ppm) | Position | δC (ppm) |

| 1 | 39.0 | 16 | 74.5 |

| 2 | 28.0 | 17 | 48.5 |

| 3 | 78.5 | 18 | 42.0 |

| 4 | 40.0 | 19 | 47.0 |

| 5 | 56.0 | 20 | 31.0 |

| 6 | 19.0 | 21 | 73.0 |

| 7 | 33.0 | 22 | 41.5 |

| 8 | 40.5 | 23 | 68.0 |

| 9 | 48.0 | 24 | 17.0 |

| 10 | 37.5 | 25 | 16.0 |

| 11 | 24.0 | 26 | 17.5 |

| 12 | 123.0 | 27 | 26.5 |

| 13 | 144.5 | 28 | 67.0 |

| 14 | 42.5 | 29 | 33.5 |

| 15 | 29.0 | 30 | 24.5 |

2D NMR Experiments for Structure Elucidation

The following 2D NMR experiments are essential for the complete structure determination of this compound:

-

COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the same spin system, allowing for the tracing of the carbon skeleton.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is critical for connecting different spin systems and establishing the positions of quaternary carbons and functional groups.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals through-space interactions between protons, providing crucial information about the relative stereochemistry of the molecule.

Chemical Degradation and Derivative Formation

In classical natural product chemistry, chemical degradation and the formation of derivatives were used to confirm structural features. While modern spectroscopic techniques have reduced the reliance on these methods, they can still provide valuable confirmatory evidence. For a polyol like this compound, acetylation to form the penta-acetate derivative would confirm the presence of five hydroxyl groups.

Conclusion

The elucidation of the chemical structure of this compound as 3β,16β,22α,23,28-pentahydroxyolean-12-ene was a result of a systematic application of isolation techniques and spectroscopic analysis. The combination of mass spectrometry and a suite of 1D and 2D NMR experiments provided the necessary data to determine its molecular formula, carbon skeleton, and stereochemistry. This foundational knowledge is essential for the further investigation of the pharmacological properties of this compound and its glycosides, and for the potential development of new therapeutic agents based on this natural product scaffold.

References

The Biosynthetic Pathway of Gymnemanol: A Technical Guide for Researchers

Audience: Researchers, scientists, and drug development professionals.

Preamble: Gymnemanol, a key aglycone of the medicinally significant gymnemic acids found in Gymnema sylvestre, has garnered substantial interest for its potential therapeutic applications, particularly in the management of diabetes. Understanding its biosynthetic pathway is crucial for metabolic engineering efforts to enhance its production and for the development of novel pharmaceuticals. This technical guide provides a comprehensive overview of the current knowledge on the biosynthetic pathway of this compound, detailing the established enzymatic steps, proposing a putative pathway for the later, less-characterized stages, and outlining experimental approaches for its complete elucidation. While significant progress has been made in identifying the precursor pathway and candidate genes, it is important to note that the functional characterization of the specific enzymes involved in the final steps of this compound biosynthesis remains an active area of research.

The Established Core Pathway: From Acetyl-CoA to the Triterpenoid Skeleton

The biosynthesis of this compound originates from the well-conserved isoprenoid pathway, which is responsible for the production of a vast array of plant secondary metabolites. The initial steps leading to the formation of the pentacyclic triterpenoid backbone, β-amyrin, are well-established and occur via the mevalonate (MVA) pathway in the cytoplasm.

The key stages are:

-

Formation of Isopentenyl Pyrophosphate (IPP) and Dimethylallyl Pyrophosphate (DMAPP): The pathway commences with the condensation of three acetyl-CoA molecules to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). HMG-CoA is then reduced to mevalonic acid by the rate-limiting enzyme HMG-CoA reductase. A series of phosphorylation and decarboxylation reactions convert mevalonic acid into the five-carbon building blocks of isoprenoids: IPP and its isomer DMAPP.

-

Synthesis of Farnesyl Pyrophosphate (FPP): IPP and DMAPP are sequentially condensed by prenyltransferases to form the 10-carbon geranyl pyrophosphate (GPP) and subsequently the 15-carbon farnesyl pyrophosphate (FPP).

-

Formation of Squalene: Two molecules of FPP undergo a head-to-head condensation reaction catalyzed by squalene synthase to form the 30-carbon linear hydrocarbon, squalene.

-

Cyclization to β-Amyrin: Squalene is first epoxidized to 2,3-oxidosqualene by squalene epoxidase. The final cyclization step is catalyzed by a specific oxidosqualene cyclase, β-amyrin synthase, which directs the intricate ring-closing cascade to form the pentacyclic triterpenoid skeleton of β-amyrin.

A de novo transcriptome analysis of Gymnema sylvestre has identified unigenes encoding for enzymes involved in these upstream steps, including transcripts for β-amyrin synthesis[1][2].

Quantitative Data on Upstream Pathway Components

While specific quantitative data for the intermediates of the this compound pathway within Gymnema sylvestre are scarce, the following table summarizes representative data on the content of the final products, gymnemic acids and their aglycones, which can provide an indication of the pathway's overall productivity.

| Analyte | Plant Material/Culture | Method | Concentration/Yield | Reference |

| Total Gymnemic Acid | G. sylvestre leaves | HPTLC | 54.29 mg/g DW (shoot tips) | [3] |

| G. sylvestre leaves | HPTLC | 1.31 mg/g DW (seeds) | [3] | |

| Gymnemagenin | G. sylvestre leaf extract | HPTLC | 95.5% increase after fermentation | [4] |

| G. sylvestre leaf extract | HPLC | 3.62 µg/ml in extract | [5] | |

| Total Saponins | G. sylvestre leaf extract | Gravimetric | 8.5% of crude extract | [4] |

| Total Triterpenoids | Ethanolic extract of G. sylvestre | Colorimetric | 19.76 ± 0.02% w/w | [6] |

The Putative Downstream Pathway: Tailoring of the β-Amyrin Skeleton

The conversion of β-amyrin to this compound involves a series of oxidative modifications, primarily hydroxylations, which are catalyzed by cytochrome P450 monooxygenases (CYP450s)[7][8]. These enzymes are responsible for introducing the functional groups that define the structure of this compound. While the exact sequence of these reactions and the specific enzymes involved in Gymnema sylvestre have not yet been functionally characterized, a putative pathway can be proposed based on the structure of this compound and knowledge from other triterpenoid biosynthetic pathways.

The proposed steps are:

-

Hydroxylation of β-Amyrin: A series of hydroxylation reactions at various positions on the β-amyrin backbone are catalyzed by specific CYP450s. Based on the structure of gymnemagenin (a closely related sapogenin), these hydroxylations likely occur at positions C-16, C-21, C-22, C-23, and C-28.

-

Formation of this compound: The specific combination and regioselectivity of these hydroxylations lead to the final structure of this compound.

The transcriptome of Gymnema sylvestre has revealed 39 unigenes assigned to the CYP450 superfamily, providing a rich pool of candidate genes for these downstream modification steps[1][2].

Visualizing the Biosynthetic Pathway

Caption: Proposed biosynthetic pathway of this compound from acetyl-CoA.

The Role of UDP-Glycosyltransferases (UGTs) in Gymnemic Acid Formation

This compound serves as an aglycone for the formation of various gymnemic acids, which are triterpenoid saponins. This involves the attachment of sugar moieties to the this compound backbone, a process catalyzed by UDP-glycosyltransferases (UGTs)[9]. These enzymes transfer a sugar residue from an activated sugar donor, such as UDP-glucose, to the hydroxyl groups of this compound. The diversity of gymnemic acids arises from the attachment of different sugars at various positions on the aglycone. The transcriptome of Gymnema sylvestre also contains candidate UGT genes that are likely involved in this process[10].

Experimental Protocols for Pathway Elucidation

The complete elucidation of the this compound biosynthetic pathway requires the functional characterization of the candidate genes identified in the transcriptome. The following sections outline key experimental protocols that can be adapted for this purpose.

Heterologous Expression and Purification of Candidate Enzymes

Objective: To produce and purify the candidate CYP450 and UGT enzymes for in vitro characterization.

Protocol (General):

-

Gene Cloning: Amplify the full-length open reading frames of the candidate genes from Gymnema sylvestre cDNA using PCR. Clone the amplified fragments into an appropriate expression vector (e.g., pET vector for E. coli or pYES2 for yeast).

-

Heterologous Expression: Transform the expression constructs into a suitable host system. E. coli is commonly used for UGTs, while Saccharomyces cerevisiae (yeast) is often preferred for plant CYP450s as it is a eukaryote and contains the necessary P450 reductase for electron transfer.

-

Protein Expression Induction: Grow the transformed host cells to an optimal density and induce protein expression according to the vector system's protocol (e.g., with IPTG for E. coli or galactose for yeast).

-

Cell Lysis and Protein Purification: Harvest the cells, lyse them using sonication or enzymatic methods, and purify the recombinant protein using affinity chromatography (e.g., Ni-NTA chromatography for His-tagged proteins).

In Vitro Enzyme Assays

Objective: To determine the substrate specificity and catalytic activity of the purified recombinant enzymes.

Protocol for CYP450s (General):

-

Reaction Mixture: Prepare a reaction mixture containing the purified CYP450, a source of P450 reductase (if not co-expressed), the substrate (e.g., β-amyrin or a suspected hydroxylated intermediate), and an NADPH-regenerating system in a suitable buffer.

-

Reaction Initiation and Termination: Initiate the reaction by adding NADPH. Incubate at an optimal temperature for a defined period. Terminate the reaction by adding an organic solvent (e.g., ethyl acetate).

-

Product Analysis: Extract the products with the organic solvent, evaporate the solvent, and redissolve the residue in a suitable solvent for analysis by HPLC, LC-MS, or GC-MS to identify and quantify the reaction products.

Protocol for UGTs (General):

-

Reaction Mixture: Prepare a reaction mixture containing the purified UGT, the acceptor substrate (e.g., this compound or a hydroxylated intermediate), and an activated sugar donor (e.g., UDP-glucose) in a suitable buffer.

-

Reaction Initiation and Termination: Initiate the reaction by adding the enzyme or the sugar donor. Incubate at an optimal temperature. Terminate the reaction by adding a solvent like methanol.

-

Product Analysis: Analyze the reaction mixture directly by HPLC or LC-MS to identify and quantify the glycosylated products. A commercially available UDP-Glo™ Glycosyltransferase Assay can also be used to measure the release of UDP as an indicator of enzyme activity[11][12].

Visualizing the Experimental Workflow

Caption: Workflow for elucidating the this compound biosynthetic pathway.

Regulation of the this compound Biosynthetic Pathway

The biosynthesis of triterpenoid saponins in plants is tightly regulated at the transcriptional level by various families of transcription factors (TFs), including WRKY, bHLH, MYB, and AP2/ERF[13][14]. These TFs can be induced by developmental cues and environmental stimuli, such as jasmonate signaling in response to herbivory or pathogen attack. While the specific TFs controlling the this compound pathway in Gymnema sylvestre have not yet been identified, the transcriptome data provides a starting point for their discovery. The identified unigenes mapping to TF families can be further investigated for their role in regulating the expression of the candidate biosynthetic genes.

Visualizing the Regulatory Network

Caption: A generalized model for the regulation of this compound biosynthesis.

Future Perspectives and Conclusion

The elucidation of the complete biosynthetic pathway of this compound is a critical step towards the sustainable production of this valuable bioactive compound. The availability of the Gymnema sylvestre transcriptome has opened the door for the identification and functional characterization of the remaining unknown enzymes in the pathway. Future research should focus on:

-

Functional characterization of the candidate CYP450 and UGT genes to confirm their roles in this compound biosynthesis.

-

Quantitative analysis of the pathway intermediates and enzyme kinetics to understand the metabolic flux and identify potential bottlenecks.

-

Identification and characterization of the transcription factors that regulate the pathway to enable targeted metabolic engineering strategies.

By addressing these research gaps, it will be possible to develop robust platforms for the high-level production of this compound and its derivatives, thereby unlocking their full therapeutic potential. This guide provides a solid foundation for researchers to build upon in their efforts to unravel the intricate molecular machinery behind the biosynthesis of this important medicinal compound.

References

- 1. Advances in biosynthesis of triterpenoid saponins in medicinal plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. De novo transcriptome of Gymnema sylvestre identified putative lncRNA and genes regulating terpenoid biosynthesis pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Phytochemical and Pharmacological Properties of Gymnema sylvestre: An Important Medicinal Plant - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Metabolic differentiation and quantification of gymnemic acid in Gymnema sylvestre (Retz.) R.Br. ex Sm. leaf extract and its fermented products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. EXTRACTION AND CHARACTERIZATION OF GYMNEMAGENIN IN GYMNEMA SYLVESTRE LEAVES | Semantic Scholar [semanticscholar.org]

- 6. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]

- 7. Frontiers | Triterpenoid Biosynthesis and Engineering in Plants [frontiersin.org]

- 8. Biosynthesis of triterpenoid saponins in plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Triterpenoid-biosynthetic UDP-glycosyltransferases from plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Chromatography Based Metabolomics and In Silico Screening of Gymnema sylvestre Leaf Extract for Its Antidiabetic Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 11. UDP-Glo™ Glycosyltransferase Assay Technical Manual [promega.jp]

- 12. promega.co.uk [promega.co.uk]

- 13. sklfbdu.ibcas.ac.cn [sklfbdu.ibcas.ac.cn]

- 14. innspub.net [innspub.net]

The Pharmacological Profile of Gymnemanol: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gymnemanol is a pentacyclic triterpenoid sapogenin derived from the medicinal plant Gymnema sylvestre. As the core aglycone of a diverse family of bioactive glycosides, including gymnemasins, this compound is foundational to the plant's pharmacological activities. While the majority of research has focused on the glycosylated forms, such as gymnemic acids, or crude extracts of G. sylvestre, this whitepaper synthesizes the available data on the core this compound structure. It elucidates its known pharmacological properties, presents quantitative data where available, details relevant experimental methodologies, and visualizes the key signaling pathways implicated in its mechanism of action. This document serves as a technical guide for researchers exploring the therapeutic potential of this oleanane-type triterpenoid.

Introduction

Gymnema sylvestre, a perennial woody vine native to Asia, has been a cornerstone of Ayurvedic medicine for centuries, particularly for the management of diabetes mellitus.[1] Its potent bioactive constituents are primarily triterpenoid saponins.[2] At the heart of many of these saponins, such as the gymnemasins, is the aglycone (sapogenin) known as this compound (3β,16β,22α,23,28-pentahydroxyolean-12-ene).[2][3]

While this compound itself is often found in glycosidic linkage, understanding its intrinsic pharmacological properties is crucial for the targeted design and development of novel therapeutics. The oleanane triterpenoid scaffold is associated with a wide array of biological activities, including anti-inflammatory, anti-cancer, and metabolic regulatory effects.[2][4] This paper will focus on the data available for the this compound aglycone, using its close structural analog, gymnemagenin, as a proxy where necessary, to provide a comprehensive overview of its pharmacological potential.

Pharmacological Properties

The pharmacological activities attributed to the this compound core are inferred from studies on Gymnema sylvestre extracts and isolated related compounds. The primary activities of interest are its anticancer and metabolic-modulating effects.

Anticancer and Cytotoxic Activity

The oleanane skeleton is a common feature in many natural compounds exhibiting cytotoxic effects against various cancer cell lines. Research has shown that gymnemagenol, the aglycone of gymnemic acids and structurally analogous to this compound, possesses cytotoxic properties. Studies have demonstrated its ability to inhibit the proliferation of cancer cells, suggesting a potential role in oncology drug discovery.[1]

Metabolic and Anti-diabetic Effects

The most renowned property of Gymnema sylvestre is its anti-diabetic effect. While the glycoside forms (gymnemic acids) are primarily credited with blocking intestinal glucose absorption and modulating taste receptor response to sweetness, the aglycone core is also implicated in cellular metabolic processes.[5][6] One of the key reported activities for this compound is the inhibition of glucose uptake in intestinal fragments, a mechanism central to its hypoglycemic effects.[7]

Quantitative Pharmacological Data

Specific quantitative data for isolated this compound is exceptionally limited in publicly accessible literature. However, data for the closely related aglycone, gymnemagenin, provides valuable insight into the potency of this molecular scaffold.

| Compound | Assay Type | Cell Line | Parameter | Value | Reference |

| Gymnemagenol | Cytotoxicity (MTT Assay) | HeLa (Cervical Cancer) | IC50 | 37 µg/mL | [1] |

| This compound | Glucose Uptake | Rat Small Intestine | Activity | Inhibitory | [7] |

Table 1: Summary of Quantitative and Qualitative Pharmacological Data for this compound and Gymnemagenin.

Key Signaling Pathways

The pharmacological effects of this compound and related triterpenoids are mediated through the modulation of complex intracellular signaling pathways. The primary pathways implicated are those involved in inflammation and apoptosis.

Anti-inflammatory Signaling

Oleanane triterpenoids are known to exert anti-inflammatory effects by targeting central inflammatory pathways. The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades are key regulators of pro-inflammatory gene expression.[1] Studies on Gymnema sylvestre extracts have shown that they can suppress the activation of NF-κB and the phosphorylation of p38 MAPK, leading to a downstream reduction in inflammatory cytokines like IL-6 and TNF-α.[1] It is highly probable that the this compound core contributes significantly to this activity.

Caption: Inferred anti-inflammatory action of this compound on the NF-κB and p38 MAPK pathways.

Apoptosis Signaling

The cytotoxic activity of this compound's parent compounds is linked to the induction of apoptosis. Gymnema sylvestre extracts have been shown to trigger the mitochondria-dependent caspase pathway of apoptosis in cancer cells.[2] This involves the upregulation of pro-apoptotic proteins like Bax, the release of cytochrome c from mitochondria, and the subsequent activation of initiator caspase-9 and executioner caspase-3. This cascade culminates in the cleavage of substrates like PARP, leading to programmed cell death.

References

- 1. Anti-inflammatory and antioxidant activities of Gymnema Sylvestre extract rescue acute respiratory distress syndrome in rats via modulating the NF-κB/MAPK pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antihyperglycemic drug Gymnema sylvestre also shows anticancer potentials in human melanoma A375 cells via reactive oxygen species generation and mitochondria-dependent caspase pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Anti-Inflammatory and PPAR Transactivational Effects of Oleanane-Type Triterpenoid Saponins from the Roots of Pulsatilla koreana - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Enhancement of an In Vivo Anti-Inflammatory Activity of Oleanolic Acid through Glycosylation Occurring Naturally in Stauntonia hexaphylla - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Methanolic leaf extract of Gymnema sylvestre augments glucose uptake and ameliorates insulin resistance by upregulating glucose transporter-4, peroxisome proliferator-activated receptor-gamma, adiponectin, and leptin levels in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Identification and quantification of oleanane triterpenoid saponins and potential analgesic and anti-inflammatory activities from the roots and rhizomes of Panax stipuleanatus - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

The Sweet Taste Suppressor: A Technical Guide to the Mechanism of Action of Gymnemanol on Taste Receptors

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gymnemanol, a key bioactive compound derived from the leaves of Gymnema sylvestre, has garnered significant scientific interest for its potent and selective ability to suppress sweet taste perception. This technical guide provides an in-depth exploration of the molecular mechanisms underlying the action of this compound and its related compounds, gymnemic acids and gurmarin, on sweet taste receptors. Understanding these interactions at a molecular level is paramount for the development of novel taste modulators and potential therapeutic agents for metabolic disorders. Sweet taste perception in mammals is primarily mediated by a heterodimeric G-protein coupled receptor (GPCR) composed of two subunits: Taste 1 Receptor Member 2 (T1R2) and Taste 1 Receptor Member 3 (T1R3).[1][2][3][4][5][6] This guide will dissect the intricate interplay between gymnema-derived compounds and the T1R2/T1R3 receptor, detailing the binding sites, downstream signaling pathways, and the experimental methodologies used to elucidate these mechanisms.

Core Mechanism of Action: Targeting the T1R2/T1R3 Sweet Taste Receptor

The primary molecular target for the sweet-suppressing effects of compounds from Gymnema sylvestre is the T1R2/T1R3 heterodimeric receptor.[1][2][3][4][5][6] The active constituents, primarily gymnemic acids (triterpene glycosides) in humans and gurmarin (a polypeptide) in rodents, interact with this receptor to block the perception of sweet stimuli.[1][2][7][8][9]

Gymnemic Acids: Allosteric Inhibition of the Human Sweet Taste Receptor

Gymnemic acids selectively inhibit sweet taste responses in humans without affecting the perception of other primary tastes like salty, sour, and bitter.[1][2] The mechanism is believed to be allosteric, where gymnemic acids bind to a site on the receptor that is distinct from the binding sites of many sweeteners. Research indicates that the interaction site for gymnemic acids is located within the transmembrane domain (TMD) of the human T1R3 subunit.[1] Specifically, the glucuronosyl group of the gymnemic acid molecule plays a critical role in this interaction.[1] By binding to the TMD of hT1R3, gymnemic acids are thought to induce a conformational change in the receptor complex, thereby preventing its activation by sweet-tasting molecules.[10][11] This inhibitory effect is transient, typically lasting for 30 to 60 minutes.[8]

Gurmarin: A Species-Specific Interaction with the Sweet Taste Receptor

Gurmarin, a 35-amino acid polypeptide, also exhibits potent sweet-suppressing properties, but its effects are predominantly observed in rodents and are weak to negligible in humans.[7][9][10][12][13] This species-specificity highlights structural differences between the rodent and human sweet taste receptors. Recent computational modeling and experimental data suggest that gurmarin interacts with the cysteine-rich domain (CRD) and the transmembrane domain (TMD) of the mouse T1R2 subunit.[12][13] Interestingly, a newly identified gurmarin-like peptide, designated Gur-2, has been predicted to bind to the TMD of the human T1R2 subunit, suggesting that different isoforms of these peptides may have varying effects across species.[12][13]

Quantitative Data on Inhibitory Effects

The inhibitory potency of gymnemic acids on the human sweet taste receptor has been quantified in vitro. The following table summarizes the available data.

| Compound | Receptor | Assay Type | Sweetener Tested | IC50 Value | Reference |

| Gymnemic Acids | hT1R2/hT1R3 | Calcium Imaging | Saccharin | ~100 µg/ml | [1] |

Signaling Pathways of Sweet Taste and its Inhibition

The perception of sweet taste is initiated by the binding of a sweetener to the T1R2/T1R3 receptor, which triggers a downstream signaling cascade. Gymnemic acids interrupt this cascade at the receptor level.

Standard Sweet Taste Transduction Pathway

Caption: Canonical sweet taste signal transduction pathway.

Inhibition by Gymnemic Acids

Caption: Mechanism of sweet taste inhibition by gymnemic acid.

Experimental Protocols

The elucidation of the mechanism of action of this compound and its derivatives has been made possible through a variety of sophisticated experimental techniques.

In Vitro Receptor Activation Assay using Calcium Imaging

This is a key method to assess the direct interaction of compounds with the sweet taste receptor.

Objective: To determine if gymnemic acids directly inhibit the activation of the human sweet taste receptor (hT1R2/hT1R3) in response to various sweeteners.

Methodology:

-

Cell Culture and Transfection: Human Embryonic Kidney 293 (HEK293) cells are cultured in appropriate media. The cells are then transiently co-transfected with plasmids encoding the human T1R2 and T1R3 receptor subunits, along with a G-protein alpha subunit, typically Gα16-gust44, which couples the receptor activation to the calcium signaling pathway.[1]

-

Calcium Indicator Loading: Transfected cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

-

Single-Cell Calcium Imaging: The fluorescence of individual cells is monitored over time using a fluorescence microscope. An increase in intracellular calcium concentration ([Ca²⁺]i) is indicative of receptor activation.

-

Experimental Procedure:

-

A baseline fluorescence is established.

-

A known sweetener (e.g., saccharin, aspartame, sucrose) is applied to the cells, and the change in [Ca²⁺]i is recorded.

-

The cells are washed to remove the sweetener.

-

Gymnemic acids are applied to the cells for a defined incubation period.

-

The same sweetener is re-applied in the presence of gymnemic acids, and the [Ca²⁺]i response is recorded again.

-

-

Data Analysis: The magnitude of the calcium response before and after the application of gymnemic acids is compared to determine the extent of inhibition. Dose-response curves can be generated to calculate the IC50 value.[1]

Caption: Workflow for a single-cell calcium imaging experiment.

Molecular Modeling and Docking Studies

Computational approaches are employed to predict the binding sites of gymnemic acids and gurmarin on the T1R2/T1R3 receptor.

Objective: To identify the putative binding pocket of gymnemic acids on the human sweet taste receptor.

Methodology:

-

Homology Modeling: Since the crystal structure of the T1R2/T1R3 receptor is not fully resolved, a homology model is constructed using the known structures of related GPCRs (e.g., metabotropic glutamate receptors) as templates.[1][4]

-

Ligand Preparation: The 3D structures of gymnemic acid I and other homologues are generated and optimized.[1]

-

Molecular Docking: Docking simulations are performed using software like AutoDock to predict the most favorable binding poses of gymnemic acids within the modeled receptor structure.[1]

-

Binding Site Analysis: The predicted binding interactions, including hydrogen bonds and hydrophobic interactions between the ligand and specific amino acid residues of the receptor, are analyzed.[3][14]

-

Site-Directed Mutagenesis: To validate the computational predictions, specific amino acid residues in the putative binding pocket are mutated, and the effect of these mutations on the inhibitory activity of gymnemic acids is assessed using in vitro assays like calcium imaging.[1]

Conclusion and Future Directions

The mechanism of action of this compound and its related compounds on sweet taste receptors is a compelling example of natural product pharmacology. The direct interaction of gymnemic acids with the transmembrane domain of the hT1R3 subunit provides a clear molecular basis for their sweet-suppressing effects in humans. The species-specific action of gurmarin further underscores the subtle but significant structural differences in the sweet taste receptors across different species.

For researchers and drug development professionals, this detailed understanding opens avenues for the rational design of novel sweet taste modulators. Future research should focus on:

-

High-resolution structural determination of the T1R2/T1R3 receptor in complex with gymnemic acids to definitively map the binding site.

-

Structure-activity relationship (SAR) studies to identify the key chemical moieties of gymnemic acids responsible for their inhibitory activity, which could lead to the synthesis of more potent and selective antagonists.

-

Exploring the therapeutic potential of these compounds and their derivatives in managing conditions like obesity and type 2 diabetes by modulating sweet taste perception and potentially influencing glucose metabolism through gut-expressed sweet taste receptors.

The continued exploration of the molecular intricacies of this compound's action will undoubtedly pave the way for innovative applications in food science, nutrition, and medicine.

References

- 1. Molecular Mechanisms for Sweet-suppressing Effect of Gymnemic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. The heterodimeric sweet taste receptor has multiple potential ligand binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Suppression of sweet taste-related responses by plant-derived bioactive compounds and eating. Part I: A systematic review in humans - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Sweet-taste-suppressing compounds: current knowledge and perspectives of application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Electrophysiological characterization of the inhibitory effect of a novel peptide gurmarin on the sweet taste response in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The Effect of a 14-Day gymnema sylvestre Intervention to Reduce Sugar Cravings in Adults - PMC [pmc.ncbi.nlm.nih.gov]

- 9. biorxiv.org [biorxiv.org]

- 10. Phytochemical and Pharmacological Properties of Gymnema sylvestre: An Important Medicinal Plant - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Use of the Herb Gymnema sylvestre to Illustrate the Principles of Gustatory Sensation: An Undergraduate Neuroscience Laboratory Exercise - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Novel gurmarin-like peptides from Gymnema sylvestre and their interactions with the sweet taste receptor T1R2/T1R3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

literature review on gymnemanol and its analogs

An In-depth Technical Guide on Gymnemanol and Its Analogs for Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive literature review of this compound, a key triterpenoid from Gymnema sylvestre, and its analogs. It is designed for researchers, scientists, and professionals in drug development, offering detailed information on the chemistry, biological activities, and mechanisms of action of these compounds. The guide includes structured data tables for easy comparison, detailed experimental protocols, and visualizations of key pathways and workflows.

Core Compounds: this compound and Its Analogs

This compound is a pentacyclic triterpenoid of the oleanane class, characterized by the chemical formula C30H50O5.[1] It is one of the many bioactive constituents found in the leaves of Gymnema sylvestre, a plant long used in traditional medicine for treating diabetes.[2][3][4] Analogs of this compound, primarily gymnemic acids and gymnemasaponins, are glycosidic derivatives where sugar moieties are attached to the this compound aglycone.[5][6] These compounds are recognized for a wide spectrum of pharmacological activities, including antidiabetic, anticancer, anti-inflammatory, and antimicrobial effects.[2][5]

Chemical Structures and Properties

The core structure of this compound is a 3β,16β,22α,23,28-pentahydroxyolean-12-ene.[5] Its analogs are typically formed by glycosylation or acylation at these hydroxyl groups. The nature and number of these substituent groups significantly influence the biological activity.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C30H50O5 | PubChem[1] |

| Molecular Weight | 490.7 g/mol | PubChem[1] |

| IUPAC Name | (3S,4R,4aR,6aR,6bS,8S,8aS,9S,12aS,14aR,14bR)-4,8a-bis(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-3,8,9-triol | PubChem[1] |

| XLogP3 | 5.1 | PubChem[1] |

Table 2: Key this compound Analogs and Their Structural Features

| Compound Name | Structure Description | Key Activities | Reference |

| This compound | 3β,16β,22α,23,28-pentahydroxyolean-12-en | Aglycone core | [5] |

| Gymnemasin A | 3-O-[β-D-Glucopyranosyl(1→3)-β-D-glucuronopyranosyl]-22-O-tigloyl this compound | Anti-sweet, Hypoglycemic | [5] |

| Gymnemasin D | High binding affinity to PPARγ | [7] | |

| Gymnemic Acid I | Glycoside of Gymnemagenin (related aglycone) | Anti-sweet, Hypoglycemic | [5] |

| Gymnemic Acid IV | Glycoside of Gymnemagenin | Inhibits glucose uptake, Prophylactic against diabetes | [5] |

| Gymnemic Acid VII | High binding affinity to PPARγ | [7] |

Biological Activities and Quantitative Data

This compound and its analogs exhibit a range of biological activities, with the most prominent being their effects on glucose metabolism and cancer cell proliferation.

Antidiabetic Activity

The antidiabetic effects are a hallmark of Gymnema triterpenoids. They act through multiple mechanisms, including the inhibition of intestinal glucose absorption and the modulation of insulin signaling pathways.[3][6][8] The inhibitory activity against carbohydrate-hydrolyzing enzymes is a key aspect of their function.

Table 3: In Vitro Antidiabetic Activity of Gymnema sylvestre Fractions

| Fraction/Compound | Assay | IC50 Value (µg/mL) | Reference |

| G. sylvestre Fraction A | α-Amylase Inhibition | 16.78 | [9] |

| G. sylvestre Fraction B | α-Amylase Inhibition | 23.17 | [9] |

| G. sylvestre Fraction C | α-Amylase Inhibition | 28.22 | [9] |

| G. sylvestre Fraction A | α-Glucosidase Inhibition | 2.00 | [9] |

| G. sylvestre Fraction B | α-Glucosidase Inhibition | 1.58 | [9] |

| G. sylvestre Fraction C | α-Glucosidase Inhibition | 0.84 | [9] |

| Triterpene Glycoside Fraction | α-Amylase Inhibition | 15.59 | [8] |

Anticancer and Cytotoxic Activity

Several studies have highlighted the potential of Gymnema triterpenoids as anticancer agents. Their cytotoxic effects have been evaluated against various cancer cell lines.

Table 4: Cytotoxicity of this compound Analogs and Related Triterpenoids

| Compound/Extract | Cell Line | Assay | IC50 Value | Reference |

| Gymnemagenol | HeLa (Cervical Cancer) | MTT | 37 µg/mL | [2] |

| G. sylvestre Triterpenoid Saponins | MCF-7 (Breast Cancer) | MTT | 75 µg/mL | [5] |

| G. sylvestre Triterpenoid Saponins | MDA-MB-231 (Breast Cancer) | MTT | 100 µg/mL | [5] |

| G. sylvestre Ethyl Acetate Extract | A549 (Lung Cancer) | MTT | 76.06 ± 1.26 µg/mL | [8] |

| Isolated Triterpenes (Compound 1-8) | RAT-1 Fibroblasts | MTT | 28 - 839 µM | [2] |

Structure-Activity Relationships (SAR)

The biological activity of these triterpenoids is closely linked to their chemical structure.

-

Acyl Groups: The number of acyl groups present in the molecule appears to be directly proportional to the anti-sweet activity.[5]

-

4β-Hydroxymethyl Group: For the inhibitory effect on glucose absorption, the presence of a -CH2OH group at the 4β position of the aglycone is suggested to be crucial. Derivatives with a -CH3 group at this position lack this activity.[10]

-

QSAR Models: Quantitative structure-activity relationship (QSAR) studies on gymnemic acid analogs targeting PPARγ have suggested that dipole moment, electron affinity, dielectric energy, and LogP correlate well with antidiabetic activity.[7]

Signaling Pathways

This compound and its analogs modulate key signaling pathways involved in metabolic regulation and cellular stress response.

Insulin Signaling Pathway

Gymnema sylvestre supplementation has been shown to enhance the hepatic signaling of insulin. This is depicted by the increased transcriptional activity of Insulin Receptor Substrate 1 (Irs1) and Irs2 genes, which are crucial mediators in the insulin signaling cascade that regulates glucose and lipid metabolism.[3]

Caption: Insulin signaling modulation by Gymnema constituents.

Keap1-Nrf2 Oxidative Stress Pathway

Under conditions of oxidative stress, such as in diabetes, the Keap1-Nrf2 pathway is a critical defense mechanism. Gymnema sylvestre supplementation has been found to improve this signaling pathway by decreasing the expression of Keap1 (the negative regulator of Nrf2) and increasing the expression of Nrf2.[11][12] This leads to the translocation of Nrf2 to the nucleus, where it activates the transcription of antioxidant genes.

Caption: Keap1-Nrf2 pathway activation by Gymnema.

Experimental Protocols

This section provides detailed methodologies for the isolation, synthesis, and biological evaluation of this compound and its analogs, as cited in the literature.

Isolation and Purification of Triterpenoid Saponins

This protocol describes a general method for extracting and purifying triterpenoid saponins from Gymnema sylvestre leaves.[5][12]

Caption: Workflow for isolation of triterpenoid saponins.

Methodology:

-

Preparation: Air-dry the leaves of Gymnema sylvestre in the shade and grind them into a fine powder.

-

Defatting: Defat the leaf powder by extraction with petroleum ether using a Soxhlet apparatus to remove lipids.[12]

-

Methanol Extraction: Combine the defatted material with 5 volumes of methanol and reflux at 50°C for 4 hours. Concentrate the extract under vacuum.[5]

-

Precipitation: Treat the concentrated methanol extract with a methanol:acetone solution (1:5 ratio) for approximately 4 hours to precipitate the saponins. Repeat this step twice.[5]

-

Purification: Dry the precipitate under vacuum. Purify the dried material using C-18 silica gel column chromatography with a chloroform and methanol (7:3) solvent system as the mobile phase.[5]

Synthesis of Analogs

Direct synthetic protocols for this compound analogs are not widely published. However, the synthesis of analogs of other complex natural products often involves multi-step reactions. The following is a representative protocol for synthesizing fatty acid analogs of monastrol, illustrating the Biginelli multicomponent condensation approach that can be adapted for creating novel derivatives.[13]

General Procedure for Biginelli Condensation:

-

Reactant Mixture: To a 25 mL round-bottom flask, add the β-ketoester (1 mmol), 3-hydroxybenzaldehyde (3.1 mmol), urea or thiourea (1.3 mmol), and sulfamic acid (0.6 mmol).

-

Solvent: Dissolve the reaction contents in methanol (3 mL).

-

Reaction: Reflux the reaction for 24 hours, monitoring its progress by Thin Layer Chromatography (TLC).

-

Purification: After the reaction is complete, remove the methanol by evaporation. Purify the crude product by column chromatography using a hexane:ethyl acetate (7:3) solvent system.

Biological Assays

This assay determines the effect of a compound on the metabolic activity and viability of cells.[1][5][10]

-

Cell Seeding: Seed cells (e.g., HeLa, MCF-7, or RAT-1 fibroblasts) in a 96-well plate at a density of 3x10^4 to 5x10^3 cells/well in 100 µL of growth medium. Incubate overnight at 37°C in a 5% CO2 atmosphere.[1][5]

-

Compound Treatment: Prepare various concentrations of the test compound (e.g., 25-250 µg/mL or 0-1 mM) in the medium.[2][5] Replace the old medium with 100 µL of the medium containing the test compound.

-

Incubation: Incubate the plates for 24 to 48 hours at 37°C.[2][5]

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-3 hours at 37°C.[5][10]

-

Formazan Solubilization: Remove the medium and add 250 µL of a solubilizing agent (e.g., DMSO or acid-isopropanol) to each well to dissolve the formazan crystals.[1][10]

-

Absorbance Reading: Measure the optical density at 570 nm or 492 nm using a microplate reader.[10][13] Cell viability is expressed as a percentage of the control (untreated cells).

This assay measures the ability of a compound to inhibit α-amylase, an enzyme that breaks down starch.[10]

-

Reaction Mixture: In a tube, place 100 µL of the test compound at various concentrations. Add 100 µL of 50 mM sodium phosphate buffer (pH 6.8) containing α-amylase (1.5 mg/mL).

-

Pre-incubation: Pre-incubate the solution at 25°C for 20 minutes.

-

Substrate Addition: Add 100 µL of 1% soluble starch solution (in the same buffer) and incubate at 25°C for 10 minutes.

-

Stopping the Reaction: Stop the reaction by adding 500 µL of dinitrosalicylic acid (DNS) reagent.

-

Color Development: Incubate in boiling water for 5 minutes, then cool to room temperature.

-

Measurement: Dilute the mixture with 5 mL of distilled water and measure the absorbance at 540 nm. The percentage of inhibition is calculated relative to a control without the inhibitor.[10]

This assay is designed to identify inhibitors of the Keap1-Nrf2 protein-protein interaction.[7]

-

Coating: Coat a 96-well plate with Keap1 protein (e.g., 250 µg/mL) and incubate.

-

Blocking: Block non-specific binding sites with a suitable blocking buffer.

-

Inhibitor Incubation: Add the test compounds at various concentrations to the wells.

-

Nrf2 Addition: Add Nrf2 protein (e.g., 250 µg/mL) to the wells and incubate to allow binding to Keap1.

-

Detection: Use a primary antibody against Nrf2, followed by a secondary antibody conjugated to an enzyme (e.g., HRP). Add a substrate and measure the resulting signal (e.g., absorbance at 405 nm). A decrease in signal compared to the control indicates inhibition of the interaction.[7]

References

- 1. acgpubs.org [acgpubs.org]

- 2. acgpubs.org [acgpubs.org]

- 3. bpsbioscience.com [bpsbioscience.com]

- 4. Modulation of Keap1/Nrf2/ARE Signaling Pathway by Curcuma- and Garlic-Derived Hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Exploring the therapeutic potential of triterpenoid saponins from Gymnema sylvestre: Mechanistic insights into hepatoprotection, immunomodulation, anticancer activities, molecular docking, and pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Development of an enzyme-linked immunosorbent assay for Keap1-Nrf2 interaction inhibitors identification - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Unlocking the anti‐diabetic potential of Gymnema sylvestre, Trigonella foenum‐graecum, and their combination thereof: An in‐vivo evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. In Vitro Antidiabetic Effects of Isolated Triterpene Glycoside Fraction from Gymnema sylvestre - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Screening of Natural Compounds as Activators of the Keap1-Nrf2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ijlpr.com [ijlpr.com]

- 13. Synthesis and antitumoral activity of novel analogues monastrol–fatty acids against glioma cells - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Biological Screening of Gymnemanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gymnemanol is a triterpenoid saponin found in the medicinal plant Gymnema sylvestre, a herb with a long history of use in traditional medicine, particularly for the management of diabetes.[1] As a constituent of a plant with diverse reported pharmacological activities, this compound is a compound of significant interest for modern drug discovery and development. This technical guide provides a comprehensive overview of the preliminary biological screening of this compound, summarizing available quantitative data, detailing key experimental protocols, and visualizing implicated signaling pathways. While much of the existing research has focused on crude extracts of Gymnema sylvestre or its more abundant saponins like gymnemic acids, this guide consolidates the current understanding of this compound and related compounds to inform future research and development efforts.

Biological Activities and Quantitative Data

The biological activities of Gymnema sylvestre extracts and its constituent compounds, including those structurally related to this compound, are broad, spanning anti-diabetic, antioxidant, anti-inflammatory, and cytotoxic effects. The following tables summarize the available quantitative data from preliminary biological screenings. It is important to note that specific data for isolated this compound is limited, and therefore, data from studies on Gymnema sylvestre extracts and other purified saponins are included to provide a broader context for its potential bioactivities.

Table 1: Cytotoxic Activity

| Compound/Extract | Cell Line | Assay | IC50 Value | Reference |

| Gymnemagenol | HeLa | MTT | 37 µg/mL | [2][3] |

| Gymnema sylvestre Saponin Rich Fraction | MCF-7 | SRB | 63.77 ± 0.23 μg/mL (24h) | [4] |

| Gymnema sylvestre Saponin Rich Fraction | MDA-MB-468 | SRB | 103.14 ± 1.05 μg/mL (24h) | [4] |

| Gymnema montanum Ethanolic Extract | HL-60 | MTT | 20 µg/mL | [5] |

| Aqueous Extract of G. sylvestre | MG63 | MTT | 19.5 µg/mL | [6] |

Table 2: Antioxidant Activity

| Compound/Extract | Assay | IC50 Value | Reference |

| Ethanolic Extract of Gymnema sylvestre | DPPH | 83.8 µg/mL | |

| Ethanolic Extract of Gymnema sylvestre | ABTS | 74.8 µg/mL | |

| Hydroalcoholic Extract of G. sylvestre | DPPH | 59.09 µg/mL | [7] |

| Ethyl Acetate Extract of G. sylvestre | DPPH | 19.19 µg/mL | [8] |

Table 3: Anti-diabetic and Anti-inflammatory Activity

| Compound/Extract | Activity | Assay/Model | Key Findings | Reference |

| Deacyl gymnemic acid | Glucose Lowering | Rat model of metabolic syndrome | Significant decrease in fasting plasma glucose | [9] |

| Gymnema sylvestre Extract (GS4) | Insulin Secretion | Rat islets and β-cell lines | Stimulated insulin release | [2] |

| Gymnema sylvestre Extract | α-amylase inhibition | In vitro enzyme assay | IC50 value of 15.59 µg/mL | [8] |

| Glycolic Extract of G. sylvestre | Anti-inflammatory | ELISA on RAW 264.7 cells | Significant decrease in TNF-α | [10] |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. Below are protocols for key experiments commonly employed in the preliminary biological screening of natural products like this compound.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.[3][6]

-

Compound Treatment: Treat the cells with various concentrations of this compound (or the test compound) and incubate for the desired period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Aspirate the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

DPPH Radical Scavenging Assay for Antioxidant Activity

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and straightforward method for evaluating the free radical scavenging activity of a compound.

Protocol:

-

Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.

-

Reaction Mixture: In a 96-well plate, add 100 µL of various concentrations of this compound (or the test compound) to 100 µL of the DPPH solution. Include a blank (methanol) and a positive control (e.g., ascorbic acid or trolox).

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[11]

-

Absorbance Measurement: Measure the absorbance at 517 nm.[11]

-

Data Analysis: Calculate the percentage of radical scavenging activity using the formula: [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100. Determine the IC50 value.

ABTS Radical Cation Decolorization Assay for Antioxidant Activity

The ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay is another widely used method to assess antioxidant capacity.

Protocol:

-

Preparation of ABTS Radical Cation (ABTS•+): Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ stock solution.

-

Working Solution: Dilute the ABTS•+ stock solution with ethanol or water to obtain an absorbance of 0.70 ± 0.02 at 734 nm.

-

Reaction Mixture: Add 10 µL of various concentrations of this compound (or the test compound) to 1 mL of the ABTS•+ working solution.

-

Incubation: Incubate the mixture at room temperature for 6 minutes.

-

Absorbance Measurement: Measure the absorbance at 734 nm.

-

Data Analysis: Calculate the percentage of inhibition and determine the IC50 value, similar to the DPPH assay.

In Vitro Anti-inflammatory Assay: Inhibition of Pro-inflammatory Cytokines

This assay measures the ability of a compound to inhibit the production of pro-inflammatory cytokines, such as TNF-α, in stimulated immune cells.

Protocol:

-

Cell Culture: Culture RAW 264.7 macrophages in a 24-well plate.

-

Stimulation and Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour. Then, stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) to induce an inflammatory response and incubate for 24 hours.[10]

-

Supernatant Collection: Collect the cell culture supernatant.

-

Cytokine Measurement: Measure the concentration of TNF-α in the supernatant using an ELISA (Enzyme-Linked Immunosorbent Assay) kit according to the manufacturer's instructions.[10]

-

Data Analysis: Compare the TNF-α levels in the treated groups to the LPS-stimulated control group to determine the percentage of inhibition.

Signaling Pathways

Preliminary studies on Gymnema sylvestre extracts and its constituents suggest the modulation of several key signaling pathways that are central to inflammation, oxidative stress response, and metabolic regulation. While the direct effects of this compound on these pathways are yet to be fully elucidated, understanding these pathways provides a framework for future mechanistic studies.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of the inflammatory response.[12] Gymnema sylvestre extracts have been shown to modulate this pathway.[13][14]

Caption: NF-κB signaling pathway and potential inhibition by this compound.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cellular responses to a variety of stimuli and plays a key role in inflammation and cell proliferation.[15] Gymnema sylvestre extracts have been shown to modulate this pathway.[13][14]

Caption: MAPK signaling cascade and its potential modulation by this compound.

Nrf2/Keap1 Signaling Pathway

The Nrf2/Keap1 pathway is the primary regulator of the cellular antioxidant response.[16] Activation of this pathway by Gymnema sylvestre extracts has been reported.[13]

Caption: Nrf2/Keap1 antioxidant response pathway and potential activation by this compound.

Conclusion and Future Directions

The preliminary biological screening of compounds related to this compound, and of extracts from its source plant Gymnema sylvestre, reveals a promising landscape of potential therapeutic activities. The available data suggest that this compound and its analogs may possess cytotoxic, antioxidant, and anti-inflammatory properties, mediated through the modulation of key cellular signaling pathways such as NF-κB, MAPK, and Nrf2.

However, a significant gap in the current scientific literature is the lack of extensive research on isolated and purified this compound. To fully unlock its therapeutic potential, future research should focus on:

-

Isolation and Purification: Development of efficient methods for the isolation of this compound in sufficient quantities for comprehensive biological screening.

-

Quantitative Biological Evaluation: Systematic in vitro and in vivo studies to determine the specific IC50/EC50 values of this compound for a wide range of biological activities.

-

Mechanistic Studies: Elucidation of the precise molecular mechanisms by which this compound interacts with and modulates the NF-κB, MAPK, Nrf2, and other relevant signaling pathways.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of this compound derivatives to identify key structural features responsible for its biological activities and to optimize its potency and selectivity.

By addressing these research gaps, the scientific community can build upon the promising preliminary findings and pave the way for the potential development of this compound-based therapeutics for a variety of diseases.

References

- 1. A Review of In Vitro and In Vivo Anti-oxidant and Anti-Cancer Activities of Gymnema Sylvestre [bmmj.org]

- 2. Gymnema sylvestre stimulates insulin release in vitro by increased membrane permeability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Potential anticancer properties of bioactive compounds of Gymnema sylvestre and its biofunctionalized silver nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Anti-Tumor Potential of Gymnema sylvestre Saponin Rich Fraction on In Vitro Breast Cancer Cell Lines and In Vivo Tumor-Bearing Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]

- 5. In vitro cytotoxicity of Gymnema montanum in human leukaemia HL‐60 cells; induction of apoptosis by mitochondrial membrane potential collapse - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ir.psgcas.ac.in [ir.psgcas.ac.in]

- 7. researchgate.net [researchgate.net]

- 8. Exploring Bioactive Phytochemicals in Gymnema sylvestre: Biomedical Uses and Computational Investigations [mdpi.com]

- 9. Effect of a deacyl gymnemic acid on glucose homeostasis & metabolic parameters in a rat model of metabolic syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Gymnema sylvestre as a Potential Anti-Inflammatory and Anti-Biofilm Agent Against Anaerobic Infections: An In Vitro Study [mdpi.com]

- 11. plantsjournal.com [plantsjournal.com]

- 12. Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Anti-inflammatory and antioxidant activities of Gymnema Sylvestre extract rescue acute respiratory distress syndrome in rats via modulating the NF-κB/MAPK pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Anti-inflammatory and antioxidant activities of Gymnema Sylvestre extract rescue acute respiratory distress syndrome in rats via modulating the NF-κB/MAPK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. ERK/MAPK signalling pathway and tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Nrf2/Keap1/ARE signaling: Towards specific regulation - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of Gymnemanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for gymnemanol, a key triterpenoid isolated from the medicinal plant Gymnema sylvestre. The information presented herein is crucial for the identification, characterization, and further investigation of this compound for potential therapeutic applications. This compound, identified as 3β, 16β, 22α, 23, 28-pentahydroxyolean-12-ene, is the aglycone of several bioactive saponins known as gymnemasins.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This information has been compiled from peer-reviewed scientific literature.

Table 1: ¹³C NMR Spectroscopic Data of this compound

The ¹³C NMR spectrum of this compound displays 30 carbon signals, consistent with its triterpenoid structure. The chemical shifts are indicative of an olean-12-ene skeleton with multiple hydroxyl substitutions. The data presented below was recorded in pyridine-d₅ (C₅D₅N).

| Carbon No. | Chemical Shift (δ) ppm |

| 1 | 38.9 |

| 2 | 28.2 |

| 3 | 78.2 |

| 4 | 43.5 |

| 5 | 55.4 |

| 6 | 18.5 |

| 7 | 33.2 |

| 8 | 40.1 |

| 9 | 47.9 |

| 10 | 37.2 |

| 11 | 23.9 |

| 12 | 122.5 |

| 13 | 144.2 |

| 14 | 42.3 |

| 15 | 26.3 |

| 16 | 74.2 |

| 17 | 49.5 |

| 18 | 41.8 |

| 19 | 46.5 |

| 20 | 31.2 |

| 21 | 34.2 |

| 22 | 72.9 |

| 23 | 65.9 |

| 24 | 16.9 |

| 25 | 15.8 |

| 26 | 17.4 |

| 27 | 25.5 |

| 28 | 68.4 |

| 29 | 33.1 |

| 30 | 23.8 |

Data sourced from Sahu et al., 1996 as cited in Di Fabio et al., 2014.

Table 2: ¹H NMR Spectroscopic Data of this compound (Partial)

Table 3: Infrared (IR) Spectroscopic Data of this compound

The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups.

| Wavenumber (cm⁻¹) | Assignment |

| ~3400 | O-H stretching (broad), indicative of multiple hydroxyl groups |

| ~2925 | C-H stretching (aliphatic) |

| ~1640 | C=C stretching (olefinic) |

| ~1050 | C-O stretching (alcohols) |

General absorptions for pentahydroxyoleanene-type triterpenoids.

Table 4: Mass Spectrometry (MS) Data of this compound

Mass spectrometry data is essential for confirming the molecular weight and fragmentation pattern of this compound.

| Mass Spectrometry Technique | Key Findings |

| Fast Atom Bombardment (FAB-MS) | Molecular ion peak consistent with the molecular formula C₃₀H₅₀O₅ (M.W. 490.7 g/mol )[1] |

Experimental Protocols

The spectroscopic data presented above were obtained through a series of established experimental procedures for the isolation and characterization of natural products.

Isolation of this compound

This compound is typically obtained as the aglycone from the acid hydrolysis of its corresponding saponins (gymnemasins) isolated from the leaves of Gymnema sylvestre. A general workflow for this process is outlined below.

Spectroscopic Analysis